molecular formula C14H11N3O3 B15171532 4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid CAS No. 919278-70-9

4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid

Cat. No.: B15171532
CAS No.: 919278-70-9
M. Wt: 269.25 g/mol
InChI Key: VOGIVXKLXGRHPI-UHFFFAOYSA-N
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Description

4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic acid is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolopyrimidine core linked to a benzoic acid moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through the condensation of appropriate pyrrole and pyrimidine precursors. This step often involves cyclization reactions under acidic or basic conditions.

    Etherification: The pyrrolopyrimidine core is then reacted with a benzoic acid derivative to form the ether linkage. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ether bond.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the disruption of cell cycle progression, induction of apoptosis, and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic acid is unique due to its specific structural features, such as the ether linkage between the pyrrolopyrimidine core and the benzoic acid moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

919278-70-9

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid

InChI

InChI=1S/C14H11N3O3/c1-17-7-6-11-12(17)13(16-8-15-11)20-10-4-2-9(3-5-10)14(18)19/h2-8H,1H3,(H,18,19)

InChI Key

VOGIVXKLXGRHPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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